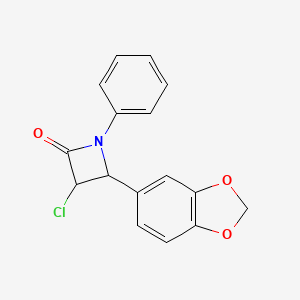
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a benzodioxole ring, a chloro-substituted azetidinone ring, and a phenyl group
Preparation Methods
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Azetidinone Ring: The azetidinone ring is formed via a [2+2] cycloaddition reaction between a ketene and an imine.
Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the azetidinone ring and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit tumor cell growth and induce apoptosis.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets, such as protein kinases and enzymes involved in metabolic processes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell signaling and metabolic pathways, such as protein kinases and mitochondrial enzymes.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and metabolic stress responses, leading to the inhibition of tumor cell proliferation and induction of cell death.
Comparison with Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Amuvatinib Derivatives: Compounds such as N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities but differ in their specific molecular targets and biological activities.
Quinoline Derivatives: Quinoline-based compounds exhibit a wide range of biological activities, including antimalarial and anticancer properties, but differ in their core structures and mechanisms of action.
Indole Derivatives: Indole-based compounds are known for their anticancer and antimicrobial activities, with structural variations leading to differences in their pharmacological profiles.
Properties
CAS No. |
93093-70-0 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClNO3/c17-14-15(10-6-7-12-13(8-10)21-9-20-12)18(16(14)19)11-4-2-1-3-5-11/h1-8,14-15H,9H2 |
InChI Key |
VBXCYCVINMQXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
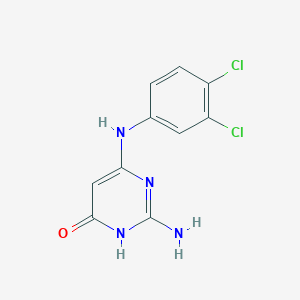

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
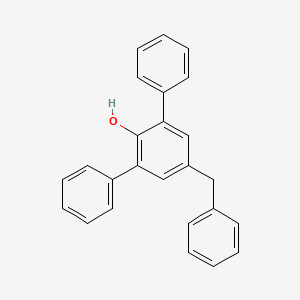
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
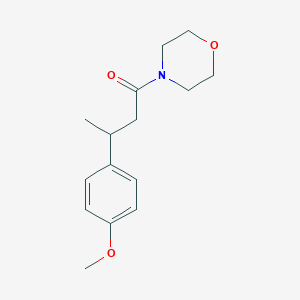

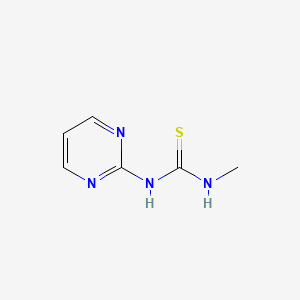
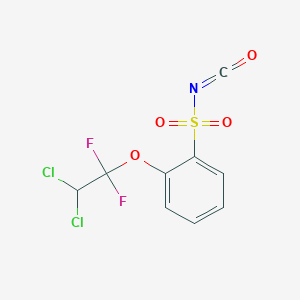
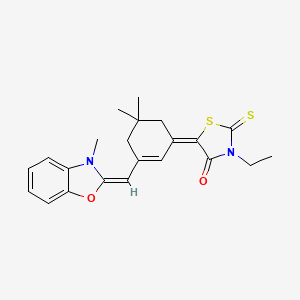
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
